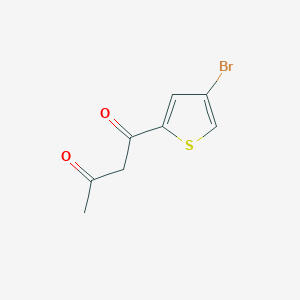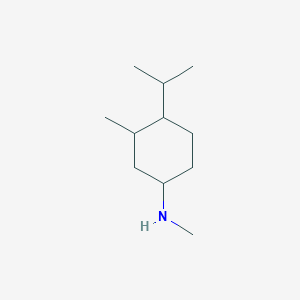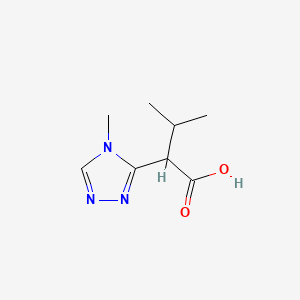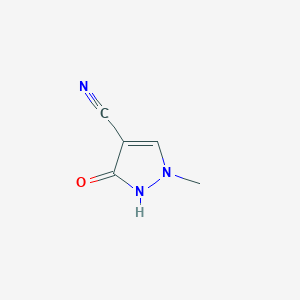
1-(4-Bromothiophen-2-YL)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromothiophen-2-YL)butane-1,3-dione is an organic compound with the molecular formula C8H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a butane-1,3-dione moiety
準備方法
The synthesis of 1-(4-Bromothiophen-2-YL)butane-1,3-dione typically involves the acylation of 3-bromothiophene with succinyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst . The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired product. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
1-(4-Bromothiophen-2-YL)butane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl groups in the butane-1,3-dione moiety can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation and reduction reactions can modify the electronic properties of the compound.
科学的研究の応用
1-(4-Bromothiophen-2-YL)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, as its thiophene moiety can mimic certain biological structures.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
作用機序
The mechanism of action of 1-(4-Bromothiophen-2-YL)butane-1,3-dione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its thiophene ring, which can form π-π interactions or hydrogen bonds with amino acid residues. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. The butane-1,3-dione moiety can act as a chelating agent, binding to metal ions and affecting their catalytic activity.
類似化合物との比較
Similar compounds to 1-(4-Bromothiophen-2-YL)butane-1,3-dione include:
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound has a trifluoromethyl group instead of a bromine atom, which can significantly alter its electronic properties and reactivity.
1-(4-Chlorothiophen-2-yl)butane-1,3-dione: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and interactions with other molecules.
1-(4-Methylthiophen-2-yl)butane-1,3-dione: The methyl group can influence the compound’s steric and electronic properties, making it less reactive than its brominated counterpart.
特性
分子式 |
C8H7BrO2S |
|---|---|
分子量 |
247.11 g/mol |
IUPAC名 |
1-(4-bromothiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7BrO2S/c1-5(10)2-7(11)8-3-6(9)4-12-8/h3-4H,2H2,1H3 |
InChIキー |
MQWGVXDZULZDPC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C1=CC(=CS1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)



![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)


![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)
